Cas no 702660-55-7 (Phenol,3-(1-buten-1-yl)-)
Phenol,3-(1-buten-1-yl)- structure
Product Name:Phenol,3-(1-buten-1-yl)-
CAS No:702660-55-7
MF:C10H12O
MW:148.201683044434
CID:557371
PubChem ID:19883183
Update Time:2025-04-19
Phenol,3-(1-buten-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,3-(1-buten-1-yl)-
- 3-(1-buten-1-yl)Phenol
- 3-[(E)-but-1-enyl]phenol
- A9276
- SCHEMBL16167021
- SCHEMBL16167025
- DTXSID20600980
- (E)-3-(BUT-1-ENYL)PHENOL
- 702660-55-7
- 3-[(1E)-But-1-en-1-yl]phenol
-
- Inchi: 1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h3-8,11H,2H2,1H3/b5-3+
- InChI Key: NQDIPEZLIPEBNC-HWKANZROSA-N
- SMILES: OC1=CC=CC(=C1)/C=C/CC
Computed Properties
- Exact Mass: 148.08900
- Monoisotopic Mass: 148.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 2.81540
Phenol,3-(1-buten-1-yl)- Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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